molecular formula C21H21N3O4S3 B2637220 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone CAS No. 941848-37-9

2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone

Cat. No.: B2637220
CAS No.: 941848-37-9
M. Wt: 475.6
InChI Key: RGYVUVUWJRQCJT-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core linked via a thioether group to an ethanone moiety, which is further substituted with a 5-(morpholinosulfonyl)indoline group. The benzothiazole-thioether scaffold is known for its pharmacological versatility, including anticancer and antimicrobial activities . The morpholinosulfonyl group enhances solubility and may improve binding affinity to biological targets, such as enzymes or receptors, by introducing hydrogen-bonding capabilities and electron-withdrawing effects .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5-morpholin-4-ylsulfonyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S3/c25-20(14-29-21-22-17-3-1-2-4-19(17)30-21)24-8-7-15-13-16(5-6-18(15)24)31(26,27)23-9-11-28-12-10-23/h1-6,13H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYVUVUWJRQCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzo[d]thiazole derivatives and morpholine sulfonyl compounds. The reaction conditions often include the use of solvents like DMF or ethanol and require careful temperature control to ensure high yields and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds containing benzo[d]thiazole moieties. For instance, similar derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.54 µM to 4.52 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The anticancer mechanisms of benzo[d]thiazole derivatives are often linked to their ability to inhibit key signaling pathways involved in tumor growth. For example, some studies suggest that these compounds may act as inhibitors of the EGFR (Epidermal Growth Factor Receptor) pathway, which is frequently overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for their antioxidant and anti-inflammatory activities. For example, certain benzothiazole derivatives showed promising results as potent inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases as well .

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of benzo[d]thiazole derivatives indicated that compounds with similar structural features exhibited significant antitumor activity against the HeLa cell line, with minimal toxicity observed in normal human cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the benzothiazole scaffold could enhance biological efficacy .

Case Study 2: Multifunctional Applications

Another investigation highlighted the multifunctional capabilities of benzothiazole derivatives, demonstrating their effectiveness as both photoprotective agents and antioxidants. These properties were attributed to specific functional groups within the molecular structure that interact favorably with biological targets .

Data Summary

Biological Activity IC50 Values (µM) Cell Lines Tested Reference
Anticancer1.54 - 4.52HepG2, HCT116, MCF-7
Anti-inflammatorySub-micromolar rangeActivated neutrophils
AntioxidantVariesVarious

Scientific Research Applications

Pharmacological Applications

Anticancer Activity :
Research has indicated that derivatives of benzothiazole exhibit anticancer properties. For instance, compounds similar to the target molecule have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties :
The compound's structure may also confer antimicrobial activity. Benzothiazole derivatives have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) that indicate significant antibacterial efficacy .

Anticonvulsant Effects :
Benzothiazole derivatives have been evaluated for anticonvulsant activity. In particular, some compounds displayed protective effects in animal models of epilepsy, suggesting that the target compound may also possess similar neuroprotective properties .

Case Study 1: Anticancer Activity

A study on a related benzothiazole derivative demonstrated promising results in inhibiting the growth of human cancer cell lines. The compound was tested against breast and lung cancer cells, showing IC50 values lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Evaluation

In another study, a series of benzothiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most active compound exhibited an MIC of 0.25 μg/mL, indicating strong antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related benzothiazole derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Bioactivity Melting Point (°C) Source
Target Compound : 2-(Benzo[d]thiazol-2-ylthio)-1-(5-(morpholinosulfonyl)indolin-1-yl)ethanone Morpholinosulfonyl-indoline ~495.6 (calculated) Not reported (inferred enzyme inhibition) N/A -
Compound 5j () Piperazine-benzothiazole, triazole-methyl-benzothiazole 507.10 Anticancer (cell line screening) Not reported
Compound 2k () Piperazine-phthalazine ~535.6 (estimated) Antimicrobial (broad-spectrum) 162–163
Compound 1 () 4-Hydroxyphenyl ~316.4 (calculated) Carbonic anhydrase inhibition Not reported
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone () Phenyl 273.36 Organic synthesis intermediate Not reported

Key Observations

Substituent Effects on Bioactivity: The morpholinosulfonyl group in the target compound may enhance interactions with enzymatic active sites, similar to sulfonamide-containing drugs (e.g., carbonic anhydrase inhibitors in ) . Compounds with piperazine-phthalazine substituents (e.g., 2k in ) exhibit potent antimicrobial activity, suggesting that bulky heterocyclic groups improve microbial target engagement .

Impact of Solubility and Stability: The morpholine ring in the target compound likely improves water solubility compared to phenyl or triazole analogs (e.g., and j) .

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonation of indoline followed by coupling with benzothiazole-thio-ethanone, a method analogous to routes described for compounds in and . Simpler analogs like 2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone () are synthesized via direct thioetherification, highlighting the trade-off between structural complexity and synthetic yield .

Research Findings and Implications

  • Anticancer Potential: Piperazine-benzothiazole analogs (e.g., 5j) show cytotoxicity against cancer cell lines, suggesting that the target compound’s indoline-morpholinosulfonyl group could similarly interfere with cell proliferation pathways .
  • Antimicrobial Activity : Phthalazine derivatives (e.g., 2k) demonstrate broad-spectrum activity, a trait that may extend to the target compound if tested .

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